molecular formula C14H16N2O4S B11632758 Propan-2-yl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Propan-2-yl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Cat. No.: B11632758
M. Wt: 308.35 g/mol
InChI Key: HZWHUQKGQYSEOR-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-{[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, a methoxyphenyl group, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-{[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For example, the reaction of 4-methoxybenzohydrazide with carbon disulfide in the presence of a base such as potassium hydroxide can yield the corresponding oxadiazole derivative.

    Introduction of the Sulfanyl Group: The oxadiazole derivative can then be reacted with a suitable thiol, such as thioglycolic acid, to introduce the sulfanyl group. This reaction is typically carried out under acidic conditions.

    Esterification: The final step involves the esterification of the sulfanyl oxadiazole derivative with isopropanol in the presence of an acid catalyst such as sulfuric acid to yield PROPAN-2-YL 2-{[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the methoxy group, resulting in the formation of corresponding reduced derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols) are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives and demethylated phenyl derivatives.

    Substitution: Phenyl derivatives with various substituents replacing the methoxy group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.

    Material Science: Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.

Biology and Medicine

    Antimicrobial Agents: Oxadiazole derivatives, including this compound, have shown promising antimicrobial activity against various bacterial and fungal strains.

    Anticancer Research: Studies have indicated potential anticancer properties, making it a candidate for further investigation in cancer therapy.

Industry

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and insecticides.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-{[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The methoxyphenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

PROPAN-2-YL 2-{[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE is unique due to the presence of the oxadiazole ring combined with the sulfanyl acetate moiety. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in similar compounds.

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

propan-2-yl 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C14H16N2O4S/c1-9(2)19-12(17)8-21-14-16-15-13(20-14)10-4-6-11(18-3)7-5-10/h4-7,9H,8H2,1-3H3

InChI Key

HZWHUQKGQYSEOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)OC

Origin of Product

United States

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